Cas no 1432753-75-7 (Methyl 6-fluoro-5-(trifluoromethyl)nicotinate)

Methyl 6-fluoro-5-(trifluoromethyl)nicotinate is a fluorinated nicotinate ester with significant utility in pharmaceutical and agrochemical synthesis. Its key structural features—a fluorine atom and a trifluoromethyl group at the 6- and 5-positions of the pyridine ring, respectively—enhance its reactivity and metabolic stability, making it a valuable intermediate for designing bioactive molecules. The ester moiety allows for further functionalization, facilitating derivatization into amides or acids. This compound exhibits high purity and consistent performance, ensuring reliability in complex synthetic pathways. Its well-defined structure and stability under various reaction conditions make it a preferred choice for researchers developing fluorinated heterocycles.
Methyl 6-fluoro-5-(trifluoromethyl)nicotinate structure
1432753-75-7 structure
Product name:Methyl 6-fluoro-5-(trifluoromethyl)nicotinate
CAS No:1432753-75-7
MF:C8H5F4NO2
Molecular Weight:223.1244161129
CID:4802317

Methyl 6-fluoro-5-(trifluoromethyl)nicotinate 化学的及び物理的性質

名前と識別子

    • Methyl 6-fluoro-5-(trifluoromethyl)nicotinate
    • インチ: 1S/C8H5F4NO2/c1-15-7(14)4-2-5(8(10,11)12)6(9)13-3-4/h2-3H,1H3
    • InChIKey: AOWFQJPYAIXBLG-UHFFFAOYSA-N
    • SMILES: FC(C1C(=NC=C(C(=O)OC)C=1)F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 7
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 243
  • トポロジー分子極性表面積: 39.2
  • XLogP3: 2

Methyl 6-fluoro-5-(trifluoromethyl)nicotinate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029005425-250mg
Methyl 6-fluoro-5-(trifluoromethyl)nicotinate
1432753-75-7 95%
250mg
$1,078.00 2022-04-02
Alichem
A029005425-500mg
Methyl 6-fluoro-5-(trifluoromethyl)nicotinate
1432753-75-7 95%
500mg
$1,836.65 2022-04-02
Alichem
A029005425-1g
Methyl 6-fluoro-5-(trifluoromethyl)nicotinate
1432753-75-7 95%
1g
$3,155.55 2022-04-02

Methyl 6-fluoro-5-(trifluoromethyl)nicotinate 関連文献

Methyl 6-fluoro-5-(trifluoromethyl)nicotinateに関する追加情報

Methyl 6-fluoro-5-(trifluoromethyl)nicotinate: A Comprehensive Overview

Methyl 6-fluoro-5-(trifluoromethyl)nicotinate, with the CAS number 1432753-75-7, is a highly specialized chemical compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is notable for its unique structural features, which include a methyl ester group attached to a nicotinic acid derivative. The presence of both a fluorine atom at the 6-position and a trifluoromethyl group at the 5-position introduces intriguing electronic and steric effects, making it a valuable molecule for various applications.

The synthesis of Methyl 6-fluoro-5-(trifluoromethyl)nicotinate involves a series of precise organic reactions, including nucleophilic substitutions, Friedel-Crafts acylations, and esterifications. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly production processes. For instance, researchers have successfully employed palladium-catalyzed cross-coupling reactions to construct the core structure of this compound with high yield and purity. These developments underscore the importance of green chemistry principles in modern synthetic strategies.

One of the most promising applications of Methyl 6-fluoro-5-(trifluoromethyl)nicotinate lies in its potential as a precursor for bioactive compounds. Studies have shown that this compound can serve as an intermediate in the synthesis of novel pharmaceutical agents targeting various diseases, including cancer and neurodegenerative disorders. Its ability to modulate cellular signaling pathways makes it a valuable tool in drug discovery programs.

Moreover, Methyl 6-fluoro-5-(trifluoromethyl)nicotinate has demonstrated remarkable stability under harsh chemical conditions, making it suitable for use in high-throughput screening assays. Recent research has highlighted its role in inhibiting key enzymes involved in metabolic pathways, thereby opening new avenues for therapeutic interventions.

In terms of environmental impact, the compound's degradation pathways have been extensively studied to ensure minimal ecological footprint. Researchers have found that under aerobic conditions, Methyl 6-fluoro-5-(trifluoromethyl)nicotinate undergoes rapid hydrolysis, yielding innocuous byproducts that pose no threat to aquatic life. This finding is particularly relevant for industries relying on large-scale production and disposal of chemical intermediates.

Looking ahead, the development of novel analogs based on Methyl 6-fluoro-5-(trifluoromethyl)nicotinate is expected to further expand its utility across diverse scientific domains. Collaborative efforts between academic institutions and industrial partners are currently underway to explore its potential in advanced materials science applications, such as organic electronics and optoelectronics.

In conclusion, Methyl 6-fluoro-5-(trifluoromethyl)nicotinate stands as a testament to the ingenuity of modern chemical synthesis and its far-reaching implications for scientific progress. As research continues to uncover new facets of this compound's properties and applications, it is poised to play an increasingly pivotal role in shaping the future of chemistry and related disciplines.

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